

# 2-sec-Butylphenol isomers and stereoisomers

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## Compound of Interest

Compound Name: 2-sec-Butylphenol

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An In-depth Technical Guide to the Isomers and Stereoisomers of **2-sec-Butylphenol**

## Introduction

**2-sec-Butylphenol** is an aromatic organic compound belonging to the alkylphenol family. Structurally, it consists of a phenol ring substituted with a sec-butyl group at the ortho position. [1][2] This compound, typically a colorless to pale yellow liquid with a characteristic phenolic odor, is of significant industrial importance, primarily serving as a versatile chemical intermediate. [1][2] Its applications span the synthesis of resins, plasticizers, agrochemicals (such as insecticides and herbicides), and dyes. [2][3]

A key feature of **2-sec-butylphenol** is the presence of a stereocenter at the benzylic carbon of the sec-butyl group. This chirality means the compound exists as a pair of non-superimposable mirror images, or enantiomers. [4] Consequently, understanding the properties and behaviors of its various positional isomers and stereoisomers is critical for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides a detailed technical overview of the isomers of sec-butylphenol, focusing on their synthesis, properties, and the methodologies for their separation.

## Isomers of sec-Butylphenol

The substitution of a sec-butyl group onto a phenol ring can result in several isomers, which are broadly categorized into positional isomers and stereoisomers.

## Positional Isomers

Positional isomers arise from the attachment of the sec-butyl group to different carbon atoms on the benzene ring. The primary isomers are **2-sec-butylphenol**, 3-sec-butylphenol, and 4-sec-butylphenol. Industrial synthesis often produces a mixture, with the ortho (2-) and para (4-) isomers being the most common due to the directing effects of the hydroxyl group in electrophilic aromatic substitution.[4] Further alkylation can lead to di- and tri-substituted products such as 2,6-di-sec-butylphenol and 2,4-di-sec-butylphenol.[5][6][7]

## Stereoisomers of 2-sec-Butylphenol

The sec-butyl group in **2-sec-butylphenol** contains a chiral carbon atom (the carbon bonded to the phenyl ring, a methyl group, an ethyl group, and a hydrogen atom). This gives rise to two enantiomers: (R)-**2-sec-butylphenol** and (S)-**2-sec-butylphenol**. These enantiomers have identical physical properties (e.g., boiling point, density, solubility) but differ in their interaction with plane-polarized light and other chiral molecules. Commercially available **2-sec-butylphenol** is typically sold as a racemic mixture, which is a 1:1 mixture of the (R)- and (S)-enantiomers.[4]

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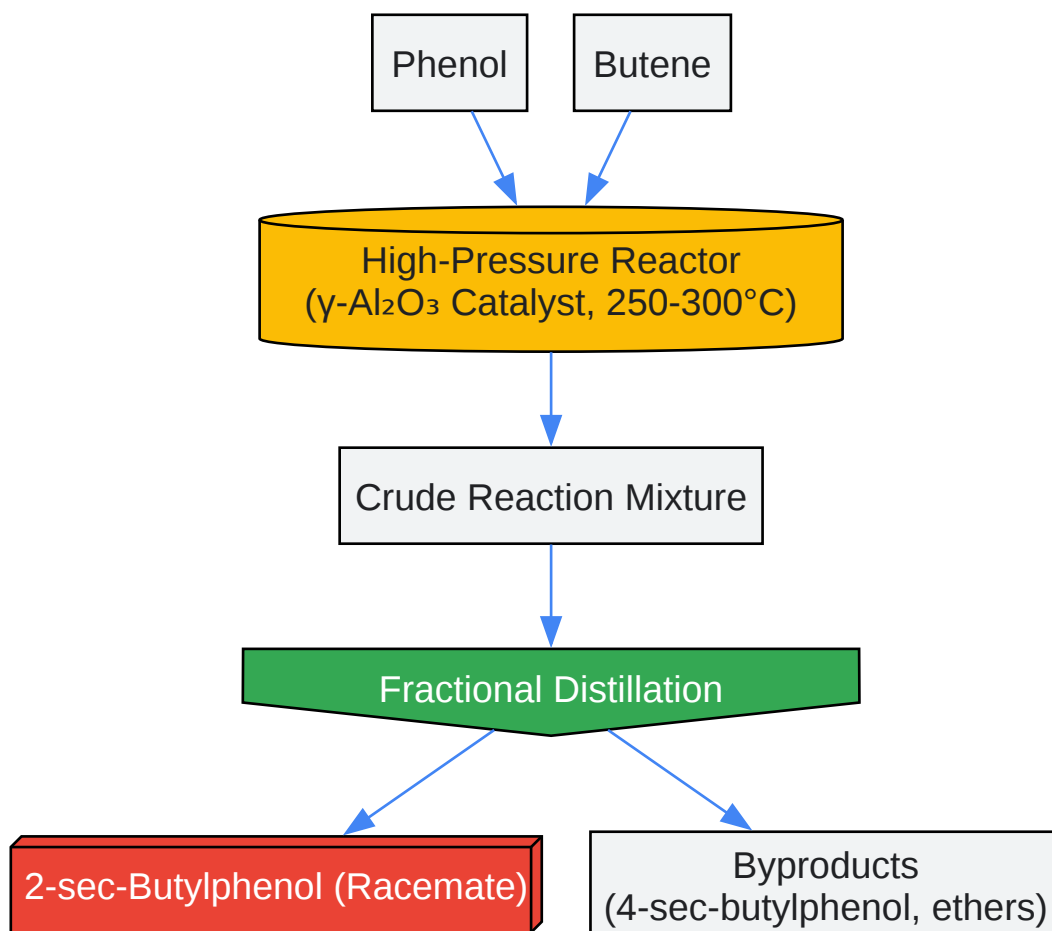
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Caption: Enantiomers of **2-sec-butylphenol**.

## Synthesis and Industrial Production

The primary industrial method for producing **2-sec-butylphenol** is the Friedel-Crafts alkylation of phenol with butene (typically 1-butene or 2-butene).[4]

- **Catalyst:** The reaction is catalyzed by acidic materials. Historically, Lewis acids like aluminum chloride were used. Modern processes often employ solid acid catalysts such as gamma-aluminum oxide ( $\gamma\text{-Al}_2\text{O}_3$ ) or zeolites, which are more environmentally friendly and easier to handle.[4][8][9]
- **Reaction Conditions:** The process is typically carried out at high temperatures (250–300 °C) and pressures (35–80 bar) to maintain the reactants in the liquid phase.[4][10]
- **Selectivity:** Using an excess of phenol can improve the selectivity for mono-alkylation. The ortho-isomer (**2-sec-butylphenol**) is often the major product, with selectivity reaching up to 95%.[4] The para-isomer (4-sec-butylphenol) and sec-butyl phenyl ether are common byproducts.[4]



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Caption: Industrial synthesis of **2-sec-butylphenol**.

## Physical and Spectroscopic Properties

The quantitative properties of racemic **2-sec-butylphenol** are well-documented. Data for individual enantiomers are scarce as they are not typically isolated.

Table 1: Physical Properties of **2-sec-Butylphenol** (Racemate)

Property	Value	Reference(s)
CAS Number	89-72-5	[2][4]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O	[1][2]
Molar Mass	150.22 g/mol	[2][4]
Appearance	Colorless to yellow liquid	[1][4]
Boiling Point	226–228 °C	[4]
Melting Point	12 °C	[4]
Density	0.982 g/cm <sup>3</sup> at 25 °C	[4]
Refractive Index	1.522 at 20 °C	
Vapor Pressure	0.08 hPa at 20 °C	[4]
Solubility	Sparingly soluble in water (1.46 g/L at 20.1 °C)	[4]
logP (Kow)	3.27	[2]

Spectroscopic Data: The <sup>1</sup>H NMR spectrum of **2-sec-butylphenol** provides characteristic signals for the aromatic and aliphatic protons.

- <sup>1</sup>H NMR (in CDCl<sub>3</sub>): Key chemical shifts (ppm) are observed around 7.16-6.75 (aromatic protons), 4.77 (phenolic -OH), 2.96 (methine -CH), 1.66-1.60 (methylene -CH<sub>2</sub>), 1.24 (doublet, methyl -CH<sub>3</sub>), and 0.87 (triplet, methyl -CH<sub>3</sub>).[\[11\]](#)

## Applications

**2-sec-Butylphenol** is a crucial building block in the chemical industry.

- **Agrochemicals:** It is a precursor for synthesizing active ingredients in pesticides, including insecticides (like Fenobucarb), herbicides, and acaricides.[2][3]
- **Polymers and Resins:** It is used in the manufacturing of epoxy resins and as a stabilizer in polystyrene to prevent premature polymerization of the styrene monomer.[3]
- **Dyes and Fragrances:** The compound serves as an intermediate for producing liquid solvent dyes, which are used as fuel markers.[3] It is also used in the synthesis of perfumery intermediates.[3]
- **Antioxidants:** Derivatives of **2-sec-butylphenol**, such as 2,6-di-sec-butylphenol, are used as antioxidants in the rubber and plastics industries.[5]

## Biological Activity and Toxicology

Like many alkylphenols, **2-sec-butylphenol** exhibits notable biological effects.

- **Toxicity:** The compound is classified as corrosive and can cause severe skin burns and eye damage.[12] It has moderate acute oral toxicity, with reported LD50 values in rats of 320 mg/kg.[4][12]
- **Mutagenicity:** Studies using the Salmonella/microsome assay (Ames test) have shown **2-sec-butylphenol** to be non-mutagenic.[2]
- **Environmental Impact:** As an alkylphenol, it is monitored for its potential as an endocrine disruptor, although specific data for **2-sec-butylphenol** are limited.[13] Its production and use may lead to environmental release through various waste streams.[2]

## Experimental Protocols

### Protocol 1: Laboratory Synthesis of 2-sec-Butylphenol

This protocol describes a general procedure for the Friedel-Crafts alkylation of phenol using a solid acid catalyst, adapted from established methodologies for phenol alkylation.[8][14]

**Objective:** To synthesize **2-sec-butylphenol** by reacting phenol with butene over an activated clay catalyst.

## Materials:

- Phenol (reagent grade)
- 1-Butene or 2-Butene (lecture bottle or gas cylinder)
- Activated Clay (e.g., Montmorillonite K10)
- Nitrogen gas (inert atmosphere)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)
- Brine solution

## Equipment:

- High-pressure stainless-steel autoclave reactor with magnetic stirring, gas inlet, pressure gauge, and thermocouple
- Heating mantle
- Standard laboratory glassware (separatory funnel, round-bottom flasks)
- Rotary evaporator
- Vacuum distillation apparatus

## Procedure:

- Catalyst Activation: Dry the activated clay in an oven at 120 °C for 4 hours before use.
- Reactor Setup: Add phenol (e.g., 1.0 mol) and the activated clay catalyst (e.g., 5-10% by weight of phenol) to the autoclave reactor.
- Inert Atmosphere: Seal the reactor and purge it with nitrogen gas three times to remove air.
- Heating: Heat the mixture to the reaction temperature (e.g., 250 °C) with vigorous stirring.

- **Addition of Butene:** Introduce butene gas into the reactor until the desired pressure (e.g., 40 bar) is reached. Maintain this pressure by feeding more butene as the reaction consumes it.
- **Reaction:** Allow the reaction to proceed for several hours (e.g., 4-6 hours), monitoring the pressure to gauge the reaction progress.
- **Cooling and Depressurization:** After the reaction is complete, cool the reactor to room temperature and carefully vent the excess butene in a fume hood.
- **Workup:** Open the reactor and filter the reaction mixture to remove the solid catalyst. Transfer the liquid filtrate to a separatory funnel.
- **Extraction:** Dilute the filtrate with diethyl ether and wash it sequentially with water and then brine to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation. Collect the fraction corresponding to **2-sec-butylphenol** (boiling point ~226-228 °C at atmospheric pressure, adjust for vacuum).

#### Safety Precautions:

- Phenol is toxic and corrosive; handle it in a fume hood with appropriate PPE.<sup>[8]</sup>
- The reaction is performed under high pressure and temperature; use a properly rated autoclave and a blast shield.
- Butene is a flammable gas.

## Protocol 2: Conceptual Protocol for Resolution of Racemic 2-sec-Butylphenol

The separation of enantiomers (resolution) is a critical process in pharmaceutical and fine chemical synthesis. As enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation.<sup>[15]</sup> A classical method involves converting

the enantiomers into diastereomers, which have different physical properties and can be separated.<sup>[15][16]</sup>

Objective: To separate the (R) and (S) enantiomers of **2-sec-butylphenol** via diastereomeric salt formation using a chiral base.

Principle: Because **2-sec-butylphenol** is weakly acidic, it can be derivatized into a more acidic species (e.g., a sulfate ester) which can then form salts with a chiral amine. Alternatively, and more directly, a chiral acid can be used to esterify the phenol, forming diastereomeric esters that can be separated chromatographically and then hydrolyzed. The salt formation approach with a chiral base is conceptually illustrated below.

Materials:

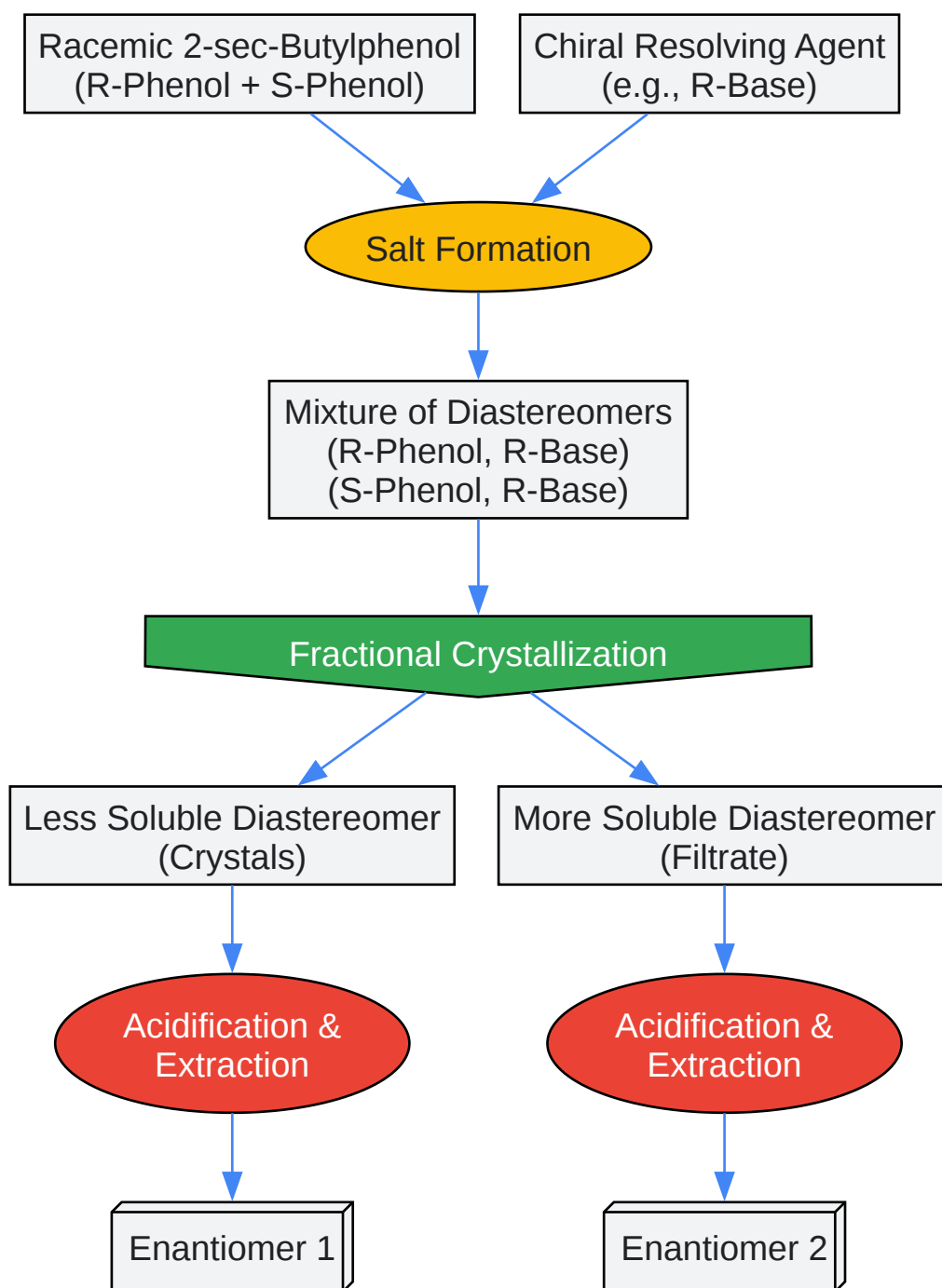
- Racemic **2-sec-butylphenol**
- An enantiomerically pure chiral base (e.g., (R)-(+)- $\alpha$ -methylbenzylamine or (S)-(-)-brucine)
- A suitable solvent for crystallization (e.g., ethanol, acetone, or a mixture)
- Hydrochloric acid (for regeneration)
- Diethyl ether (for extraction)

Procedure:

- **Diastereomer Formation:** Dissolve the racemic **2-sec-butylphenol** in a suitable solvent. In a separate flask, dissolve an equimolar amount of the enantiomerically pure chiral base in the same solvent.
- **Salt Formation:** Slowly add the chiral base solution to the **2-sec-butylphenol** solution with stirring. A salt will precipitate. The two diastereomeric salts formed will be (R-phenol, R-base) and (S-phenol, R-base).
- **Fractional Crystallization:** One of the diastereomeric salts will be less soluble in the chosen solvent. Cool the solution slowly to induce crystallization. The less soluble diastereomer will crystallize out first.

- Separation: Isolate the crystals by filtration. The filtrate will be enriched in the more soluble diastereomer. The purity of the crystallized salt can be improved by recrystallization.
- Enantiomer Regeneration: Suspend the isolated, purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the chiral base, making it water-soluble.
- Extraction: Extract the free, enantiomerically enriched **2-sec-butylphenol** with diethyl ether.
- Purification: Wash, dry, and evaporate the ether to yield one of the enantiomers. The other enantiomer can be recovered from the filtrate from step 4 by a similar regeneration process.

Alternative Method: Chiral Chromatography Modern separations are often performed using chiral column chromatography (HPLC or GC), where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).<sup>[17][18]</sup> The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.<sup>[17]</sup>



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Caption: Workflow for racemic resolution.

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